6-Bromo-1,3-benzodioxole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related bromo-substituted carboxylic acids typically involves halogenation reactions, where bromine is introduced into a precursor compound. For example, efficient synthesis methods have been developed for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involve regioselective bromination and subsequent reaction steps to introduce the carboxylic acid moiety (Hirokawa, Horikawa, & Kato, 2000). Similar approaches can be adapted for the synthesis of 6-Bromo-1,3-benzodioxole-5-carboxylic acid, with careful selection of starting materials and reaction conditions to ensure regioselectivity and high yields.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzodioxoles is characterized by the presence of the bromo group, which significantly affects the electronic distribution within the molecule. This alteration can influence the compound’s reactivity, especially in electrophilic aromatic substitution reactions. Spectroscopic techniques, such as NMR and X-ray crystallography, are essential tools for elucidating the molecular structure and confirming the position of the bromo and carboxylic acid groups on the benzodioxole ring (Anuradha et al., 2014).
Scientific Research Applications
Application 1: Antimicrobial Agent
- Summary of the Application : 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, a derivative of 1,3-benzodioxole-5-carboxaldehyde, has been found to have significant antimicrobial properties. It has been tested against various organisms and shown to be more effective than standard antibiotics at certain concentrations .
- Methods of Application : The compound was synthesized via direct bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature . It was then screened against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Phythium sp., and Curvularia pallescens .
- Results or Outcomes : The compound proved to be an effective antimicrobial agent and showed greater inhibition against the organisms than any of the standard antibiotics at the concentrations considered .
Another related compound, “6-Bromo-1,3-benzodioxole-5-carboxaldehyde”, has been used to synthesize 2H-indazoles , which are heterocyclic compounds often used in medicinal chemistry for their pharmacological properties .
Application 2: Synthesis of 2H-indazoles
- Summary of the Application : 6-Bromo-1,3-benzodioxole-5-carboxaldehyde has been used to synthesize 2H-indazoles . Indazoles are heterocyclic compounds often used in medicinal chemistry for their pharmacological properties .
- Methods of Application : The specific methods of synthesis were not detailed in the source, but typically involve reactions with nitrogen-containing compounds .
- Results or Outcomes : The synthesis of 2H-indazoles from 6-Bromo-1,3-benzodioxole-5-carboxaldehyde could potentially lead to the development of new pharmaceuticals .
properties
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFYLBBOKXFHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299042 | |
Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-benzodioxole-5-carboxylic acid | |
CAS RN |
60546-62-5 | |
Record name | 60546-62-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1,3-benzodioxole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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